N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
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Overview
Description
Synthesis Analysis
Synthesis processes for similar compounds involve palladium-catalyzed cyclization and nucleophilic substitution reactions. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, a related compound, was developed using a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006). Such methods might be applicable to the synthesis of N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide.
Molecular Structure Analysis
Molecular structure analysis often involves crystallography. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide was determined, highlighting the relationship between molecular structure and biological activity (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often explored in the context of their potential pharmaceutical applications. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was synthesized and identified as a histone deacetylase inhibitor with potential antitumor activity (Zhou et al., 2008).
Physical Properties Analysis
Physical properties, such as solubility, glass transition temperature, and thermal stability, are key in understanding the behavior of such compounds under different conditions. For instance, the synthesis and properties of aromatic polyamides and polyimides based on N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine were studied, revealing insights into their physical properties (Yang & Lin, 1994).
Chemical Properties Analysis
Analyzing the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for understanding the potential uses and safety of these compounds. Studies like the synthesis and antitumor activity of mustard derivatives, which alkylate DNA exclusively at adenines in the minor groove, provide valuable insights into the chemical properties of related compounds (Prakash et al., 1991).
properties
IUPAC Name |
N-[1-(3-iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O3/c1-13-7-9-14(10-8-13)18(24)19(22-16-5-2-4-15(21)12-16)23-20(25)17-6-3-11-26-17/h2-12,19,22H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXKWPOGHHJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)I)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387531 |
Source
|
Record name | N-[1-(3-Iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
CAS RN |
6253-63-0 |
Source
|
Record name | N-[1-(3-Iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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